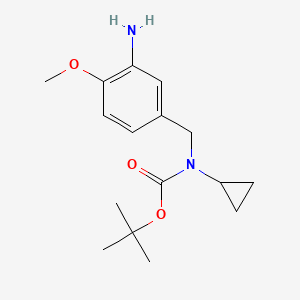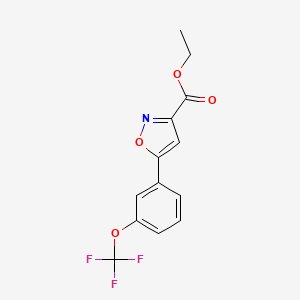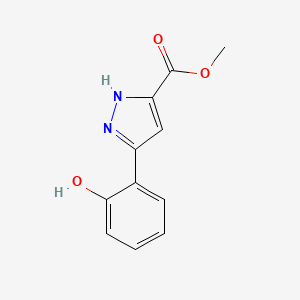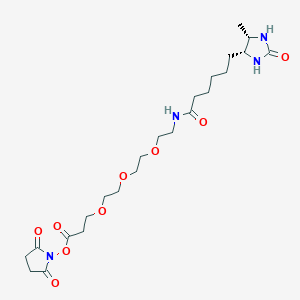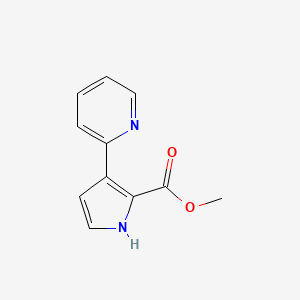
Methyl 3-(2-Pyridyl)-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “MFCD31735616” is known as Methyl 3-(2-pyridyl)-1H-pyrrole-2-carboxylate. This compound is a heterocyclic organic molecule that contains both pyridine and pyrrole rings. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-(2-pyridyl)-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction typically proceeds under reflux conditions in ethanol, leading to the formation of the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Methyl 3-(2-pyridyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine and pyrrole derivatives.
科学的研究の応用
Methyl 3-(2-pyridyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism by which Methyl 3-(2-pyridyl)-1H-pyrrole-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through binding interactions facilitated by its heterocyclic structure. These interactions can modulate biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Methyl 3-(2-pyridyl)-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:
Methyl 3-(2-pyridyl)-1H-pyrrole-2-carboxamide: Similar structure but with an amide group instead of an ester.
Ethyl 3-(2-pyridyl)-1H-pyrrole-2-carboxylate: Similar structure but with an ethyl ester group.
3-(2-Pyridyl)-1H-pyrrole-2-carboxylic acid: Similar structure but with a carboxylic acid group.
The uniqueness of this compound lies in its specific ester functionality, which can influence its reactivity and interactions in various applications.
特性
分子式 |
C11H10N2O2 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC名 |
methyl 3-pyridin-2-yl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)10-8(5-7-13-10)9-4-2-3-6-12-9/h2-7,13H,1H3 |
InChIキー |
MTTVTVGLYVOOCH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CN1)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


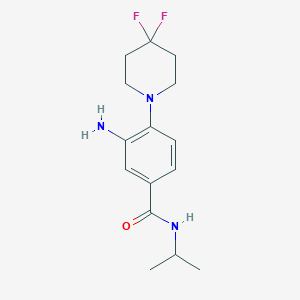
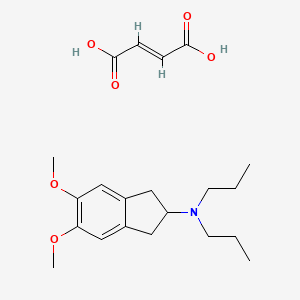
![4-[(Carbamoylmethylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13720286.png)
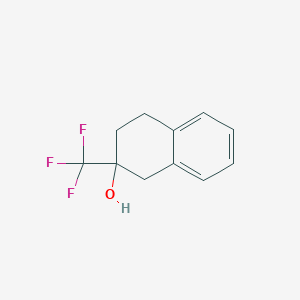

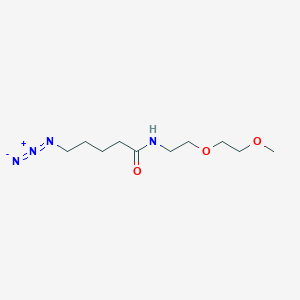
![[4-(4-Aminobenzyloxy)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720317.png)
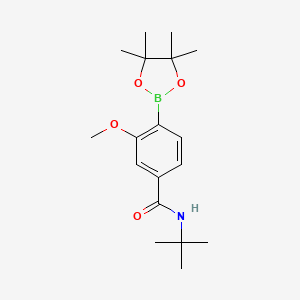
![Tris[(2,2,6,6-tetramethyl-5-oxo-3-hepten-3-yl)oxy]manganese](/img/structure/B13720322.png)

